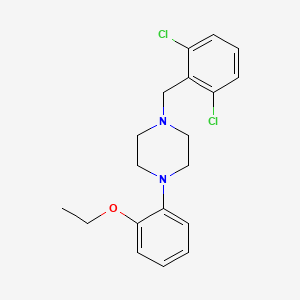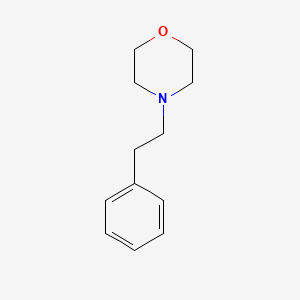![molecular formula C21H37N3O2 B3852525 N-[1-(cyclohexylmethyl)-3-piperidinyl]-4-(2-oxo-1-piperidinyl)butanamide](/img/structure/B3852525.png)
N-[1-(cyclohexylmethyl)-3-piperidinyl]-4-(2-oxo-1-piperidinyl)butanamide
Descripción general
Descripción
N-[1-(cyclohexylmethyl)-3-piperidinyl]-4-(2-oxo-1-piperidinyl)butanamide, also known as CX717, is a compound that has been extensively studied for its cognitive enhancing effects. It belongs to the class of drugs known as ampakines, which are positive allosteric modulators of the AMPA receptor. The AMPA receptor is a glutamate receptor that plays a crucial role in synaptic plasticity, learning, and memory. CX717 has been shown to enhance these processes, making it a promising candidate for the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia.
Mecanismo De Acción
N-[1-(cyclohexylmethyl)-3-piperidinyl]-4-(2-oxo-1-piperidinyl)butanamide acts as a positive allosteric modulator of the AMPA receptor, which leads to an increase in the receptor's activity. This results in an increase in synaptic plasticity, which is thought to underlie the cognitive enhancing effects of the drug. N-[1-(cyclohexylmethyl)-3-piperidinyl]-4-(2-oxo-1-piperidinyl)butanamide has also been shown to increase the release of several neurotransmitters, including acetylcholine, dopamine, and norepinephrine, which may contribute to its cognitive enhancing effects.
Biochemical and physiological effects:
In addition to its cognitive enhancing effects, N-[1-(cyclohexylmethyl)-3-piperidinyl]-4-(2-oxo-1-piperidinyl)butanamide has been shown to have several other biochemical and physiological effects. It has been shown to increase wakefulness and reduce sleepiness in animal studies, suggesting that it may have potential as a treatment for sleep disorders. It has also been shown to increase the release of several hormones, including growth hormone and prolactin, which may have implications for its use in the treatment of certain endocrine disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-[1-(cyclohexylmethyl)-3-piperidinyl]-4-(2-oxo-1-piperidinyl)butanamide in lab experiments is its ability to enhance cognitive function in a variety of tasks. This makes it a useful tool for studying the neural mechanisms underlying learning and memory. However, one limitation of N-[1-(cyclohexylmethyl)-3-piperidinyl]-4-(2-oxo-1-piperidinyl)butanamide is that it can be difficult to work with due to its low solubility in water. This can make it challenging to administer the drug in certain experimental paradigms.
Direcciones Futuras
There are several potential future directions for research on N-[1-(cyclohexylmethyl)-3-piperidinyl]-4-(2-oxo-1-piperidinyl)butanamide. One area of interest is the development of more potent and selective ampakines that can enhance cognitive function without producing unwanted side effects. Another area of interest is the use of N-[1-(cyclohexylmethyl)-3-piperidinyl]-4-(2-oxo-1-piperidinyl)butanamide in the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia. Finally, there is interest in exploring the potential use of N-[1-(cyclohexylmethyl)-3-piperidinyl]-4-(2-oxo-1-piperidinyl)butanamide in the enhancement of cognitive function in healthy individuals, such as students or military personnel.
Aplicaciones Científicas De Investigación
N-[1-(cyclohexylmethyl)-3-piperidinyl]-4-(2-oxo-1-piperidinyl)butanamide has been extensively studied in vitro and in vivo for its cognitive enhancing effects. In animal studies, it has been shown to improve learning and memory in a variety of tasks, including object recognition, fear conditioning, and spatial memory. It has also been shown to enhance synaptic plasticity and increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in neuronal survival and plasticity.
Propiedades
IUPAC Name |
N-[1-(cyclohexylmethyl)piperidin-3-yl]-4-(2-oxopiperidin-1-yl)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H37N3O2/c25-20(11-7-15-24-14-5-4-12-21(24)26)22-19-10-6-13-23(17-19)16-18-8-2-1-3-9-18/h18-19H,1-17H2,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTZPKADPFPKUKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2CCCC(C2)NC(=O)CCCN3CCCCC3=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H37N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(cyclohexylmethyl)-3-piperidinyl]-4-(2-oxo-1-piperidinyl)butanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-methyl-N-[3-(2-nitrophenyl)-2-propen-1-yl]cyclohexanamine](/img/structure/B3852447.png)

![2-{[benzyl(ethyl)amino]methyl}-6-methoxyphenol](/img/structure/B3852465.png)
![4-{[benzyl(ethyl)amino]methyl}-2-methoxyphenol](/img/structure/B3852476.png)
![2-{4-[(4-methoxy-1-naphthyl)methyl]-1-piperazinyl}pyrimidine](/img/structure/B3852494.png)

![2-methyl-1-[3-(2-nitrophenyl)-2-propen-1-yl]piperidine](/img/structure/B3852501.png)

![(1-{3-[4-(dimethylamino)phenyl]-2-propen-1-yl}-2-piperidinyl)methanol](/img/structure/B3852505.png)

![2-{2-[4-(2-chloro-3-phenyl-2-propen-1-yl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B3852523.png)
![1-(3-fluorobenzyl)-4-[5-(4-methoxyphenyl)-1,2,4-triazin-3-yl]-2-piperazinone](/img/structure/B3852530.png)

![methyl (2S,4S)-1-methyl-4-{[3-(5-methyl-1H-tetrazol-1-yl)benzoyl]amino}pyrrolidine-2-carboxylate](/img/structure/B3852543.png)